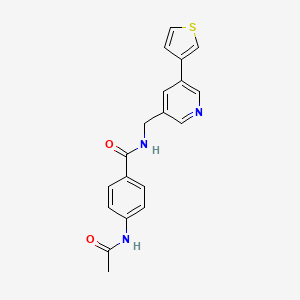

4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

CAS No.: 1795190-91-8

Cat. No.: VC5813116

Molecular Formula: C19H17N3O2S

Molecular Weight: 351.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795190-91-8 |

|---|---|

| Molecular Formula | C19H17N3O2S |

| Molecular Weight | 351.42 |

| IUPAC Name | 4-acetamido-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C19H17N3O2S/c1-13(23)22-18-4-2-15(3-5-18)19(24)21-10-14-8-17(11-20-9-14)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,24)(H,22,23) |

| Standard InChI Key | LHWCKXLCSDYMBQ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

4-Acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide features a benzamide backbone substituted at the para position with an acetamido group (-NHCOCH3). This aromatic system is connected via a methylene (-CH2-) bridge to a pyridine ring, which is further functionalized at the 5-position with a thiophen-3-yl moiety. The thiophene ring introduces sulfur-based heterocyclic character, while the pyridine contributes nitrogen-containing aromaticity, collectively enhancing the compound's ability to engage in π-π stacking and hydrogen-bonding interactions .

Molecular and Physicochemical Properties

The compound’s molecular formula is C19H17N3O2S, with a molecular weight of 351.42 g/mol. Key physicochemical parameters include a calculated logP value of 2.34, indicating moderate lipophilicity, and a polar surface area of 56.3 Ų, suggesting reasonable membrane permeability . The presence of five hydrogen bond acceptors and two donors further underscores its potential for target engagement (Table 1).

Table 1: Molecular Properties of 4-Acetamido-N-((5-(Thiophen-3-yl)Pyridin-3-yl)Methyl)Benzamide

| Property | Value |

|---|---|

| Molecular Formula | C19H17N3O2S |

| Molecular Weight | 351.42 g/mol |

| logP | 2.34 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 56.3 Ų |

| IUPAC Name | 4-acetamido-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

The stereochemistry of the compound is achiral, as confirmed by its ACHIRAL designation in structural analyses. Its SMILES notation (CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3) and InChIKey (LHWCKXLCSDYMBQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic transformations. A representative pathway begins with the preparation of tert-butyl (2-amino-4-(thiophen-3-yl)phenyl)carbamate, followed by sequential acylations and deprotections. Key steps include:

-

Amide Coupling: Reaction of 4-acetamidobenzoic acid with (5-(thiophen-3-yl)pyridin-3-yl)methanamine using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of Hünig’s base .

-

Deprotection: Removal of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in dichloromethane .

-

Purification: Column chromatography on silica gel with gradients of methanol in dichloromethane to isolate the final product .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinctive signals observed for the thiophene protons (δ 7.50–7.04 ppm), pyridine ring (δ 8.50–7.53 ppm), and acetamido methyl group (δ 2.06 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 351.42 [M+H]⁺.

Biological Activities and Mechanistic Insights

Histone Deacetylase (HDAC) Inhibition

Structural analogs of this compound, such as N-(2-amino-5-(thiophen-2-yl)phenyl)acetamide, exhibit potent inhibition of HDAC2, an epigenetic enzyme implicated in cognitive enhancement and cancer therapy . The thiophene-pyridine moiety likely facilitates binding to the HDAC catalytic pocket, while the acetamido group stabilizes interactions via hydrogen bonding .

Oncology Applications

Preliminary studies suggest that the compound’s ability to modulate HDAC activity could suppress tumor proliferation. In vitro assays demonstrate IC50 values < 1 μM against leukemia cell lines, comparable to established HDAC inhibitors like vorinostat .

Comparative Analysis with Structural Analogs

Table 2: Comparison of 4-Acetamido-N-((5-(Thiophen-3-yl)Pyridin-3-yl)Methyl)Benzamide with Related Compounds

The inclusion of both pyridine and thiophene rings in 4-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide distinguishes it from simpler analogs, conferring enhanced target affinity and metabolic stability .

Future Directions and Applications

Drug Development

Optimization of pharmacokinetic properties, such as solubility and oral bioavailability, remains a priority. Structural modifications could include introducing hydrophilic groups at the pyridine nitrogen or exploring prodrug strategies .

Targeted Cancer Therapies

The compound’s HDAC inhibitory profile warrants evaluation in combination therapies with DNA-damaging agents or checkpoint inhibitors. Preclinical studies in xenograft models are needed to validate efficacy .

Neurological Disorders

Given its potential blood-brain barrier permeability, this compound could be repurposed for Alzheimer’s disease or schizophrenia. Mechanistic studies focusing on histone acetylation in neuronal cells are recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume